6a-Hydroxy Gestrinone
Beschreibung
Gestrinone (C₂₁H₂₄O₂) is a synthetic 19-nortestosterone derivative with anti-progestogenic, anti-estrogenic, and mild androgenic properties . It is clinically used for endometriosis, uterine fibroids, and emergency contraception (EC) due to its ability to suppress pituitary gonadotropins, induce endometrial atrophy, and inhibit ovulation . Gestrinone binds to estrogen, progesterone, and androgen receptors in uterine tissues, with a higher affinity for estrogen receptors, allowing lower therapeutic doses . Common side effects include acne, weight gain, and hirsutism, while long-term risks involve bone density loss and lipid profile alterations .
Eigenschaften
Molekularformel |
C21H24O3 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(6S,8S,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H24O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,7,9,11,16,18-19,23-24H,3,5-6,8,10,12H2,1H3/t16-,18+,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
KQUWZIRAKHNAAC-GVVDHYSOSA-N |
Isomerische SMILES |
CC[C@]12C=CC3=C4CCC(=O)C=C4[C@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O |
Kanonische SMILES |
CCC12C=CC3=C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 6a-Hydroxy Gestrinone involves the hydroxylation of Gestrinone. One of the common methods includes the hydrogenation of Gestrinone, which can be challenging to limit to the terminal acetylenic group . Industrial production methods for 6a-Hydroxy Gestrinone are not extensively documented, but they likely involve similar synthetic routes with controlled reaction conditions to ensure the desired hydroxylation.
Analyse Chemischer Reaktionen
Metabolic Pathways of Gestrinone
Gestrinone is predominantly metabolized in the liver via hydroxylation, yielding conjugated metabolites such as 16β-hydroxy gestrinone and D-homo gestrinone . These reactions involve cytochrome P450 enzymes, though specific isozymes are not detailed in the available sources.
Key Metabolic Reactions:
-
Hydroxylation :
-
Excretion :
Structural and Functional Context
Gestrinone is a synthetic 19-nortestosterone derivative with antiestrogenic, anti-progestogenic, and weak androgenic activity . Its metabolism is influenced by its steroidal structure, which includes:
-
A pregnane skeleton with hydroxyl and ethynyl substituents.
-
A methyl group at the C18 position and an ethyl group at C13β .
Enzymatic Interactions:
-
Aromatase inhibition : Gestrinone reduces aromatase activity, indirectly affecting estrogen synthesis .
-
SHBG antagonism : Binds to sex hormone-binding globulin, altering free testosterone levels .
Comparative Analysis of Progestins
The following table compares gestrinone’s metabolic and pharmacological properties with other progestins, highlighting its unique profile:
| Progestin | Anti-Estrogenic | Anti-Androgenic | Anti-Aldosterone | Anti-Glucocorticoid | Anti-Progestogenic |
|---|---|---|---|---|---|
| Gestrinone | + | + | + | + | + |
| Norgestimata | + | + | − | − | − |
| Dienogest | − | − | − | − | + |
Adapted from , with "+" indicating activity and "−" indicating lack of activity.
Implications for 6α-Hydroxy Gestrinone
While 6α-hydroxylation is not explicitly documented in the literature, gestrinone’s known hydroxylation at the C16β position suggests that hydroxylation at other positions (e.g., 6α) could follow similar enzymatic pathways. Potential factors influencing such reactions include:
-
Enzyme specificity : Cytochrome P450 isoforms may preferentially target specific carbons in the steroid nucleus.
-
Stability of metabolites : Conjugation (e.g., glucuronidation) would stabilize hydroxylated derivatives for excretion.
Research Gaps
The absence of direct data on 6α-hydroxy gestrinone highlights a need for targeted studies, including:
-
In vitro assays to map hydroxylation positions using hepatic microsomes or recombinant enzymes.
-
Mass spectrometry to identify novel metabolites in human plasma or urine.
-
Structure-activity relationship analyses to correlate hydroxylation patterns with pharmacological effects.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a derivative of Gestrinone, it is used in research to understand the chemical behavior and reactivity of steroidal compounds.
Biology: It is studied for its effects on biological systems, particularly in relation to its parent compound’s antiestrogenic and antiprogesterone properties.
Wirkmechanismus
The mechanism of action of 6a-Hydroxy Gestrinone is similar to that of Gestrinone. It exerts its effects by interacting with hormone receptors, including progesterone and estrogen receptors. It has weak agonist activity on progesterone receptors and moderate agonist activity on androgen receptors . This interaction leads to the inhibition of gonadotropin release, resulting in the atrophy of endometrial tissue and the regression of endometriosis .
Vergleich Mit ähnlichen Verbindungen
Mechanism :
- Gestrinone: Primarily antagonizes progesterone and estrogen receptors .
- Mifepristone : A pure progesterone receptor antagonist with additional glucocorticoid receptor activity.
Clinical Efficacy :
- In endometriosis, mifepristone significantly reduced endometrial thickness and inflammatory markers (TNF-α, IL-6) compared to gestrinone .
- For EC, 10 mg gestrinone showed comparable efficacy to 10 mg mifepristone, but mifepristone has broader accessibility .
Side Effects :
- Both drugs cause hormonal disruptions, but mifepristone has fewer androgenic side effects (e.g., acne, hirsutism) .
Gestrinone vs. Levonorgestrel
Application :
- Levonorgestrel: A first-line EC drug with well-established protocols.
Efficacy :
- Levonorgestrel and gestrinone have similar EC efficacy, but levonorgestrel is preferred due to extensive safety data .
Gestrinone vs. Dienogest
Mechanism :
- Dienogest: A selective progesterone receptor agonist with anti-estrogenic effects.
Clinical Use :
- Ongoing trials compare gestrinone implants to oral dienogest for endometriosis pain relief .
| Parameter | Gestrinone | Dienogest |
|---|---|---|
| Administration | Oral/Implant | Oral |
| Regulatory Status | Limited approval | FDA-approved |
| Bone Density Impact | High risk | Lower risk |
Gestrinone vs. Tetrahydrogestrinone (THG)
Structural Relationship :
- THG is a designer steroid synthesized via hydrogenation of gestrinone’s ethynyl group .
Function :
- Gestrinone: Therapeutic agent for hormonal disorders.
- THG : Illicitly used as an anabolic steroid in sports due to enhanced androgenic effects .
| Parameter | Gestrinone | THG |
|---|---|---|
| Clinical Use | Endometriosis, EC | None (banned in sports) |
| Androgenic Activity | Moderate | High |
| Detection | Standard drug screenings | Requires advanced LC-MS/MS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
